2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone
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Overview
Description
2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O3. It is a brominated derivative of acetophenone and is characterized by the presence of two bromine atoms and two methoxy groups on the phenyl ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone can be synthesized through the bromination of 2-bromo-4,5-dimethoxyacetophenone. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as chloroform (CHCl3) at room temperature. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced to the phenyl ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of inert atmospheres, such as nitrogen or argon, is common to prevent unwanted side reactions and to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Bromination: Bromine (Br2) in chloroform (CHCl3) at room temperature.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives with nucleophiles.
Reduction: Formation of 2-bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanol.
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Scientific Research Applications
2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: As a building block in the development of potential drug candidates.
Material Science: In the preparation of advanced materials with specific properties.
Biological Studies: As a probe to study biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone involves its interaction with molecular targets through electrophilic substitution and nucleophilic addition reactions. The bromine atoms and carbonyl group play a crucial role in these interactions, facilitating the formation of covalent bonds with nucleophiles. The methoxy groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
- 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone
- 2-Bromo-2’,4’-dimethoxyacetophenone
Uniqueness
2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone is unique due to the presence of two bromine atoms and two methoxy groups on the phenyl ring, which confer distinct reactivity and selectivity compared to its analogs. The specific positioning of these substituents influences the compound’s chemical behavior and its applications in various fields .
Properties
IUPAC Name |
2-bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O3/c1-14-9-3-6(8(13)5-11)7(12)4-10(9)15-2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHGDIOJHXXBSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)CBr)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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